

systematic review 5-ASA maintenance remission ulcerative colitis

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Compound Focus: 5-Aminosalicylic Acid

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Evidence Summary: 5-ASA for Maintenance of Remission in UC

The table below summarizes key efficacy and safety data for oral 5-ASA from a 2020 Cochrane systematic review, which analyzed 44 studies and nearly 10,000 patients [1] [2].

Comparison	Relapse Rate (5-ASA)	Relapse Rate (Comparator)	Risk Ratio (95% CI)	Certainty of Evidence	Key Conclusion
5-ASA vs. Placebo [1]	37% (335/907)	55% (355/648)	RR 0.68 (0.61 to 0.76)	High	5-ASA is superior to placebo.
5-ASA vs. Sulfasalazine (SASP) [1]	48% (416/871)	43% (336/784)	RR 1.14 (1.03 to 1.27)	High	SASP is slightly more effective than 5-ASA.

Comparison	Relapse Rate (5-ASA)	Relapse Rate (Comparator)	Risk Ratio (95% CI)	Certainty of Evidence	Key Conclusion
Once-Daily vs. Conventional Dosing [1]	37% (717/1939)	39% (770/1971)	RR 0.94 (0.88 to 1.01)	High	No significant difference in efficacy.
Formulation vs. Formulation [1]	44% (158/358)	41% (142/349)	RR 1.08 (0.91 to 1.28)	Low	No significant difference between various 5-ASA formulations.

Detailed Efficacy and Protocol Analysis

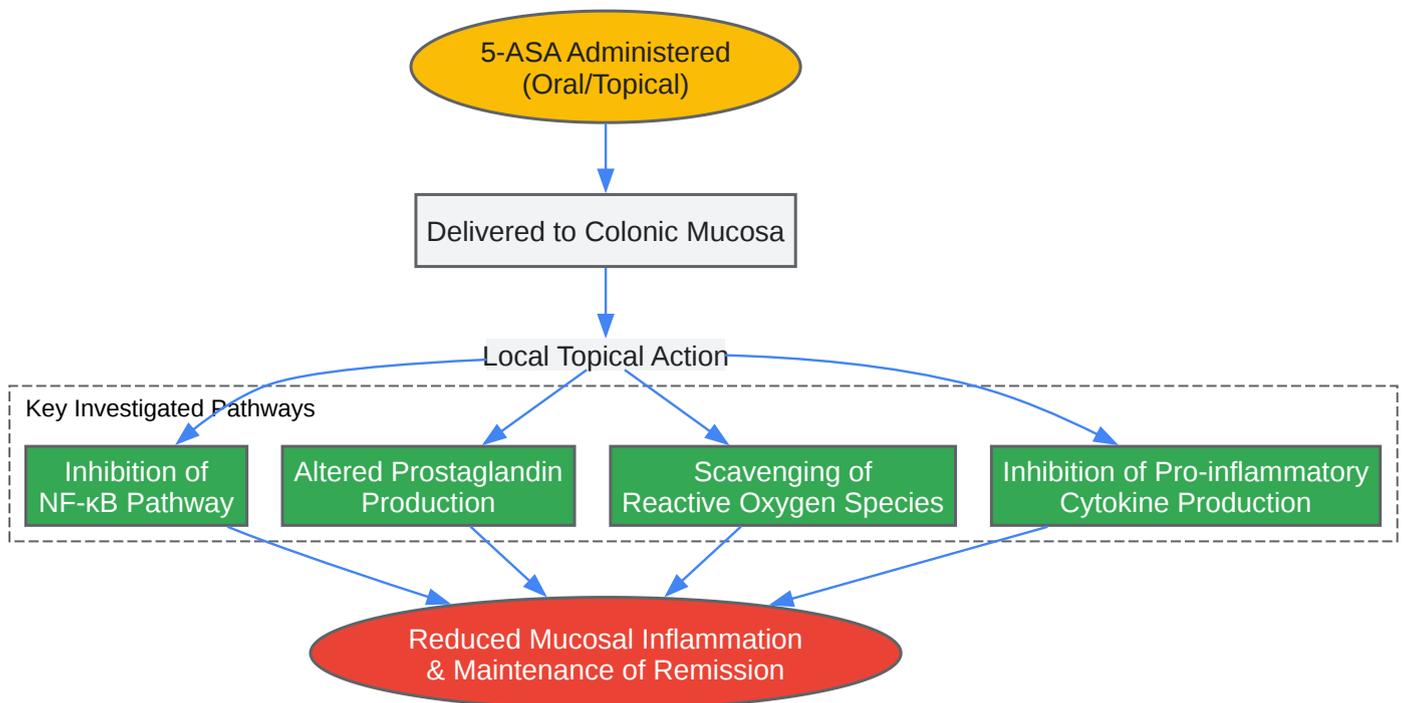
For researchers evaluating trial data, a deeper analysis of the comparisons and methodologies is crucial.

- **5-ASA versus Placebo:** The Cochrane review defined the primary outcome as the **failure to maintain clinical or endoscopic remission** over 6-12 months [1] [2]. The analysis demonstrated a consistent and significant benefit of 5-ASA over placebo, with a number needed to treat (NNT) that is highly favorable. Common adverse events (e.g., flatulence, abdominal pain, nausea) showed **little or no difference** compared to placebo [1].
- **5-ASA versus Sulfasalazine (SASP):** The finding that SASP is more effective is based on high-certainty evidence [1] [3]. A critical **methodological consideration** is that most trials enrolled patients already known to be tolerant of SASP, which may have minimized SASP-related adverse events and potentially biased the results in its favor [3]. In practice, the choice between drugs involves a trade-off: SASP may be more effective and cost-effective, but 5-ASA has a better tolerability profile for many patients and is not associated with male infertility, a known side effect of SASP [3].
- **Dosing Regimens and Formulations:** The evidence confirms that **once-daily dosing is as effective as conventional two or three-times-daily dosing** for maintaining remission, with no difference in adherence or safety profile [1] [4]. This supports guideline recommendations to base dosing frequency on patient preference to optimize long-term adherence [5]. Similarly, while different formulations (e.g.,

MMX, Pentasa, Asacol) use various release mechanisms, the clinical outcomes for maintenance therapy are comparable [1] [4].

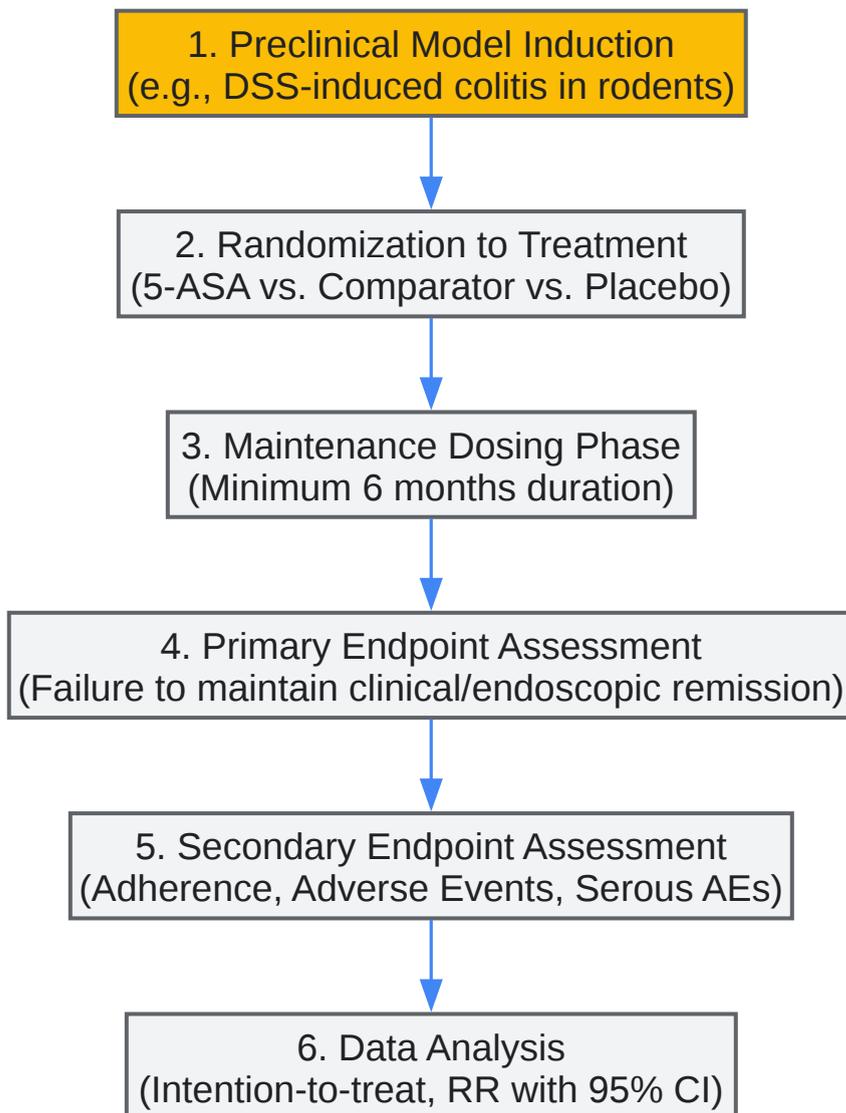
Proposed Mechanism of Action and Experimental Workflow

The therapeutic action of 5-ASA is primarily topical, working at the mucosa level. The following diagram illustrates the key pathways it influences and a general workflow for pre-clinical investigation.



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Diagram 1: Key anti-inflammatory pathways targeted by 5-ASA in the colonic mucosa.



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Diagram 2: Generalized workflow for a maintenance of remission RCT in quiescent UC.

Key Clinical and Research Implications

- **Position in Treatment Guidelines:** The 2025 ACG Guideline strongly recommends oral 5-ASA for maintaining remission in adults with mild left-sided or extensive UC [5]. It explicitly states that either once-daily or more frequent dosing can be used based on patient preference, as efficacy and safety are equivalent [5].

- **Research and Development Context:** While 5-ASA remains first-line for mild-to-moderate UC, recent network meta-analyses show that for moderate-to-severe disease, newer biologics and small molecules (e.g., Upadacitinib, Infliximab) demonstrate higher efficacy for induction and maintenance of remission [6]. This highlights a distinct and evolving therapeutic landscape where 5-ASA's role is well-established for the milder end of the disease spectrum.

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